

Application Notes and Protocols: LTURM 36 in Flow Cytometry Analysis

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Compound of Interest

Compound Name: *Lturm 36*

Cat. No.: *B15579307*

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Introduction

LTURM 36 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, differentiation, and migration. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in immune cell function. Consequently, **LTURM 36**, as a PI3K δ inhibitor, holds significant therapeutic potential for a range of immunological disorders and hematological malignancies.

Flow cytometry is a powerful and versatile technology that enables the rapid, multi-parametric analysis of single cells in a heterogeneous population. While **LTURM 36** is not a fluorescent dye or a reagent used for direct staining in flow cytometry, this analytical technique is indispensable for elucidating and quantifying the downstream cellular effects of **LTURM 36** treatment.

These application notes provide detailed protocols for utilizing flow cytometry to assess the functional consequences of **LTURM 36** treatment on various cell types, focusing on key assays such as apoptosis, cell cycle analysis, and immunophenotyping.

Data Presentation: Quantifying the Effects of LTURM 36

The following tables provide examples of how to structure quantitative data obtained from flow cytometry experiments designed to characterize the effects of **LTURM 36**.

Table 1: Dose-Dependent Effect of **LTURM 36** on Apoptosis of a B-Cell Lymphoma Cell Line

LTURM 36 Concentration (μM)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)	% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)	5.2 ± 0.8	2.1 ± 0.3	92.7 ± 1.1
0.1	12.5 ± 1.5	3.4 ± 0.5	84.1 ± 1.9
1	28.9 ± 2.1	8.7 ± 1.2	62.4 ± 3.0
10	55.3 ± 3.5	15.2 ± 1.8	29.5 ± 4.2

Table 2: Effect of **LTURM 36** on Cell Cycle Distribution in a T-Cell Leukemia Cell Line

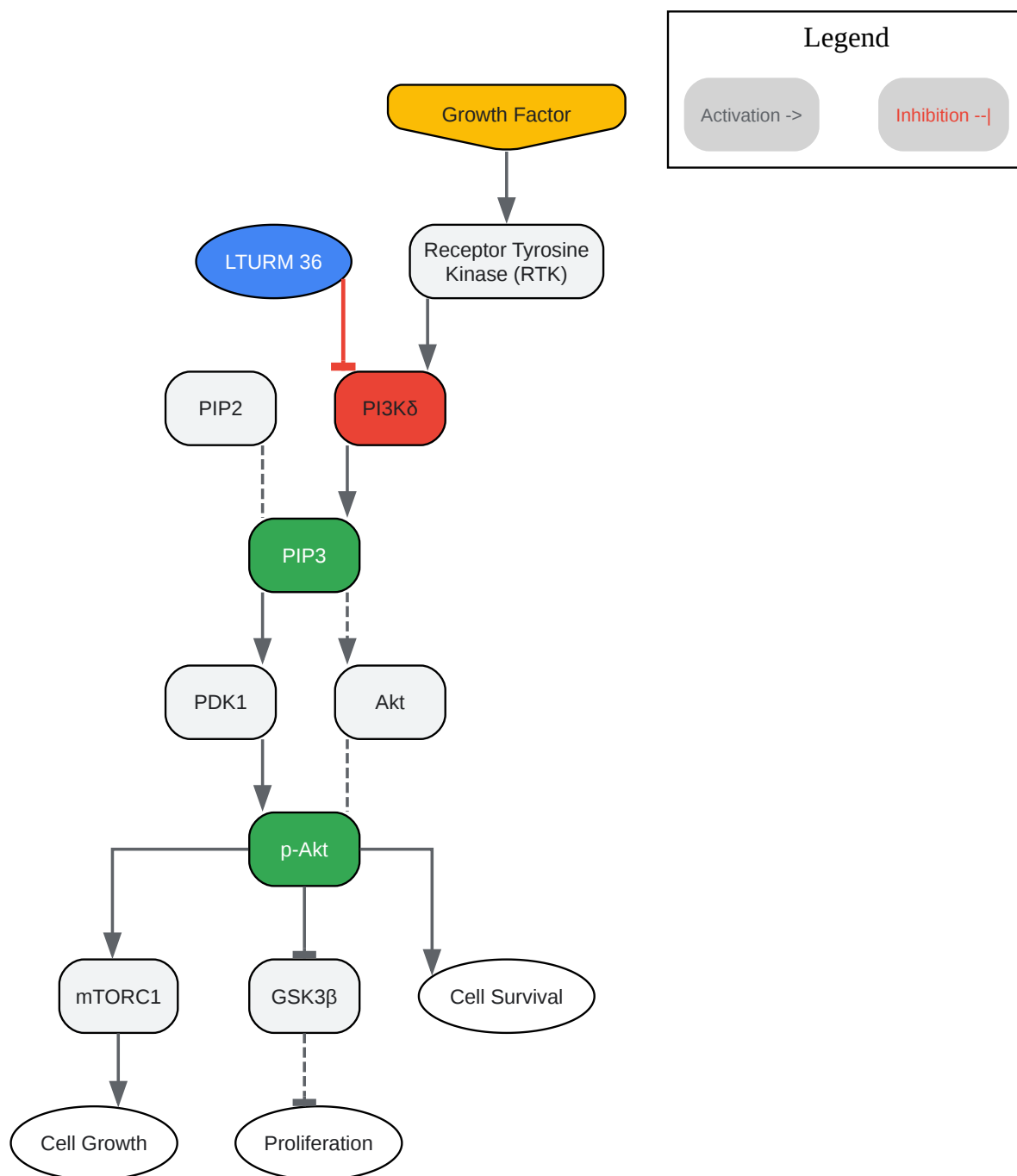
Treatment (24 hours)	% G0/G1 Phase	% S Phase	% G2/M Phase
Vehicle Control	45.8 ± 2.5	35.1 ± 1.9	19.1 ± 1.5
LTURM 36 (5 μM)	68.2 ± 3.1	15.7 ± 2.2	16.1 ± 1.8

Table 3: Immunophenotypic Changes in Human Peripheral Blood Mononuclear Cells (PBMCs) after **LTURM 36** Treatment

Marker	Cell Type	Vehicle Control (% Positive)	LTURM 36 (1 μM) (% Positive)
CD69	Activated T-cells	35.6 ± 4.2	12.3 ± 2.1
CD86	B-cells	62.1 ± 5.5	38.7 ± 4.8
p-Akt (S473)	Total Lymphocytes	85.3 ± 6.1	15.9 ± 3.3

Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway, which is inhibited by **LTURM 36** at the level of PI3K δ .



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Caption: PI3K/Akt signaling pathway inhibited by **LTURM 36**.

Experimental Protocols

Protocol 1: Analysis of Apoptosis Induction by **LTURM 36** using Annexin V and Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in a cell population following treatment with **LTURM 36**.

Materials:

- Target cells (e.g., lymphoma cell line)
- Complete cell culture medium
- **LTURM 36** (stock solution in DMSO)
- Vehicle control (DMSO)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density of $0.5 - 1 \times 10^6$ cells/mL in complete culture medium.
- Treatment: Add **LTURM 36** at various concentrations (e.g., 0.1, 1, 10 μ M) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest **LTURM 36** dose.

- Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Cell Harvesting: Gently harvest the cells, including any floating cells, and transfer to flow cytometry tubes.
- Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
- Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
- Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 µL of 1X Binding Buffer to each tube.
- Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Acquire at least 10,000 events per sample. Use appropriate single-stain controls for compensation setup.

Data Analysis:

- Gate on the cell population of interest based on forward and side scatter properties.
- Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
- Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells (often excluded from early apoptosis analysis)

Protocol 2: Cell Cycle Analysis following **LTURM 36** Treatment

Objective: To determine the effect of **LTURM 36** on the cell cycle progression of proliferating cells.

Materials:

- Target cells (e.g., leukemia cell line)
- Complete cell culture medium
- **LTURM 36**
- Vehicle control (DMSO)
- PBS
- Cold 70% Ethanol
- Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
- Flow cytometer

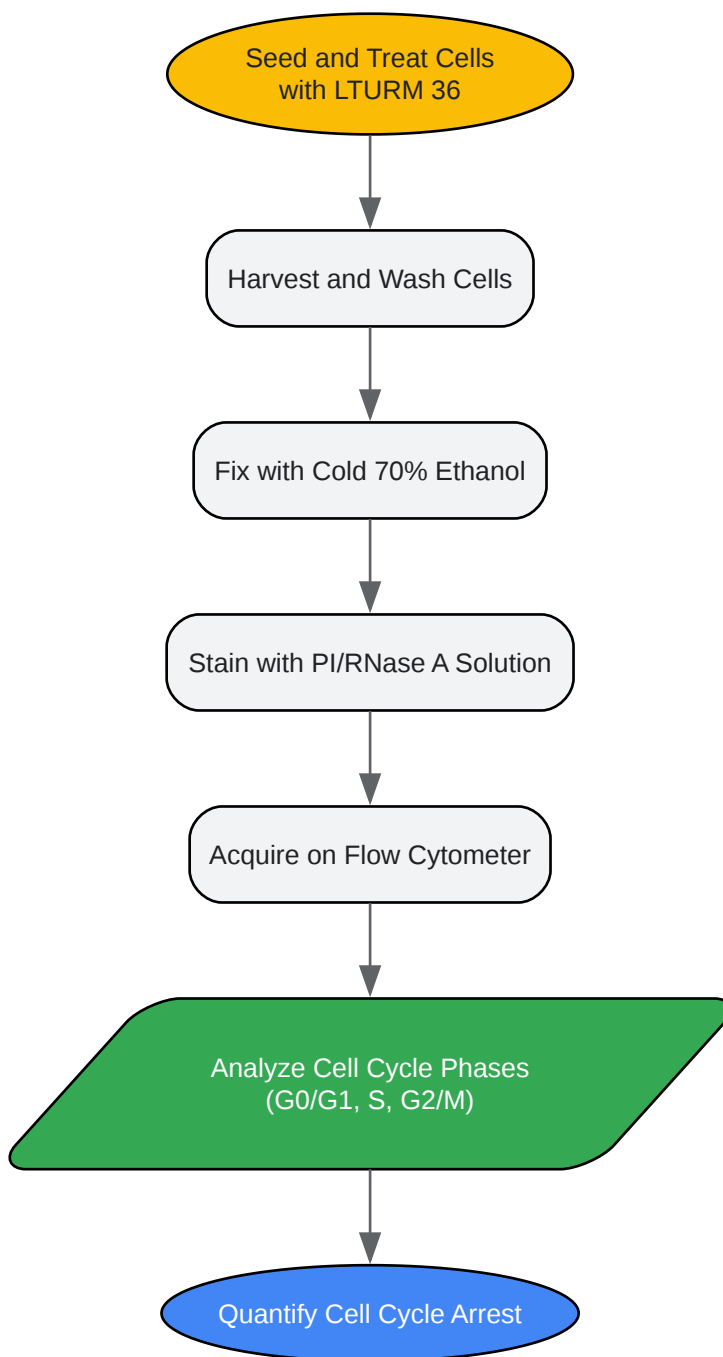
Procedure:

- Cell Culture and Treatment: Seed and treat cells with **LTURM 36** or vehicle control as described in Protocol 1.
- Harvesting and Washing: Harvest and wash the cells once with cold PBS.
- Fixation: Resuspend the cell pellet in 200 μ L of cold PBS. While vortexing gently, add 2 mL of cold 70% ethanol dropwise to fix the cells.
- Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
- Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

- Staining: Resuspend the cells in 500 μ L of PI Staining Solution.
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.

Data Analysis:

- Gate on single cells to exclude doublets and aggregates.
- Generate a histogram of the PI fluorescence intensity (linear scale).
- Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M phases of the cell cycle and calculate the percentage of cells in each phase.



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Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol 3: Immunophenotyping and Intracellular Signaling Analysis

Objective: To assess changes in cell surface marker expression and intracellular signaling proteins (e.g., phosphorylated Akt) in immune cells after **LTURM 36** treatment.

Materials:

- Human PBMCs or other immune cell populations
- Complete RPMI-1640 medium
- **LTURM 36**
- Cell stimulation reagents (e.g., anti-CD3/CD28 for T-cells, CpG for B-cells)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD19, CD69)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibody against intracellular targets (e.g., anti-p-Akt (S473))
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Flow cytometer

Procedure:

- Cell Isolation and Treatment: Isolate PBMCs using density gradient centrifugation. Treat the cells with **LTURM 36** or vehicle for a specified period (e.g., 1-4 hours).
- Stimulation: Add a stimulating agent for the last 15-30 minutes of the incubation, if required, to induce signaling.
- Surface Staining: Wash the cells with Staining Buffer. Add a cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with Staining Buffer.
- Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions.

- Intracellular Staining: Wash the cells with Permeabilization Buffer. Add the anti-p-Akt antibody and incubate for 30-60 minutes at room temperature in the dark.
- Final Wash: Wash the cells with Permeabilization Buffer and resuspend in Staining Buffer.
- Data Acquisition: Analyze the samples on a flow cytometer.

Data Analysis:

- Gate on specific immune cell subsets (e.g., T-cells, B-cells) based on surface marker expression.
- For each subset, analyze the expression level (e.g., Mean Fluorescence Intensity) or percentage of positive cells for the markers of interest (e.g., CD69, p-Akt).
- Compare the results between vehicle-treated and **LTURM 36**-treated samples.

Conclusion

Flow cytometry is an essential tool for characterizing the biological activity of small molecule inhibitors like **LTURM 36**. The protocols outlined in these application notes provide a robust framework for investigating the effects of PI3K δ inhibition on apoptosis, cell cycle progression, and immune cell function. By employing these quantitative, single-cell analysis techniques, researchers can gain valuable insights into the mechanism of action of **LTURM 36** and advance its development as a potential therapeutic agent.

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References

- 1. LTURM 36 (CAS 1879887-94-1): R&D Systems [rndsystems.com]
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